![molecular formula C9H15N B6345533 cis-5-Methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole CAS No. 1212269-83-4](/img/structure/B6345533.png)
cis-5-Methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole
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Description
“Cis-5-Methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole” is a chemical compound with the molecular formula C9H15N . It has a molecular weight of 137.22 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “cis-5-Methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole” is 1S/C9H15N/c1-7-2-3-8-5-10-6-9(8)4-7/h2,8-10H,3-6H2,1H3/t8-,9+/m1/s1 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
“Cis-5-Methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole” is a liquid at room temperature . It has a molecular weight of 137.22 .Scientific Research Applications
Synthesis and Derivatives
A novel synthesis method for hexahydro-1H-isoindole-1,3(2H)-dione derivatives has been developed, leveraging 3-sulfolene to produce a range of amino and triazole derivatives through epoxide opening reactions with sodium azide and cis-hydroxylation techniques. These processes yield diverse hexahydro-1H-isoindole derivatives with potential applications in medicinal chemistry and material science (Tan, Koc, Kishali, Şahin, & Kara, 2016).
The reaction of t-2-benzoyl-t-5-phenylcyclohexane-r-1-carboxylic acid with various nucleophiles demonstrates the formation of saturated cis-isoindolo[2,1-a][3,1]benzoxazine derivatives. This highlights the compound's utility in generating complex heterocyclic structures, which could be pivotal for pharmaceutical development (Stájer, Szabó, Csende, Argay, & Sohár, 2002).
Structural Characterization
Stereochemistry and the mass spectra analysis of 1,3- and 3,1-perhydrobenzoxazines, closely related to cis-5-Methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole, provide insights into their configuration and potential reactivity. This fundamental understanding is crucial for designing drugs with specific orientations and properties (Pihlaja, Vainiotalo, Fülöp, & Bernáth, 1988).
Potential Applications
The exploration of NMR studies on imidines, which shares structural similarities with cis-5-Methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole, underlines the significance of detailed structural analysis for understanding the tautomerism and chemical behavior of complex organic molecules. This research could aid in the development of novel compounds with specific biological activities (Spiessens & Anteunis, 2010).
properties
IUPAC Name |
(3aR,7aS)-5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N/c1-7-2-3-8-5-10-6-9(8)4-7/h2,8-10H,3-6H2,1H3/t8-,9+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBKKDSRBCCWSP-BDAKNGLRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC2CNCC2C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@@H]2CNC[C@@H]2C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cis-5-Methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole |
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